8-Bromoquinolin-4(1H)-one
Overview
Description
8-Bromoquinolin-4(1H)-one is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. The structure of this compound consists of a quinoline ring substituted with a bromine atom at the 8th position and a hydroxyl group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoquinolin-4(1H)-one typically involves the bromination of 8-hydroxyquinoline. One common method is the reaction of 8-hydroxyquinoline with bromine in chloroform, which yields this compound . The reaction conditions must be carefully controlled to ensure the selective bromination at the 8th position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bromine and appropriate solvents under controlled conditions to achieve high yields and purity. The reaction is typically carried out in large reactors with efficient mixing and temperature control to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 8-Bromoquinolin-4(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxyl group can undergo oxidation to form quinones, while reduction reactions can modify the quinoline ring.
Common Reagents and Conditions:
Bromination: Bromine in chloroform.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products:
Substitution Products: Various substituted quinolines.
Oxidation Products: Quinones.
Reduction Products: Reduced quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and its ability to chelate metal ions, which is useful in treating metal overload disorders.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 8-Bromoquinolin-4(1H)-one involves its ability to chelate metal ions, which can disrupt various biological processes. By binding to metal ions, it can inhibit the activity of metalloenzymes and interfere with metal-dependent pathways. This property is particularly useful in medicinal applications, where it can be used to target metal-dependent diseases .
Comparison with Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its broad range of biological activities.
5,7-Dibromo-8-hydroxyquinoline: Another brominated derivative with enhanced biological activity.
7-Morpholinomethyl-8-hydroxyquinoline: Known for its antimicrobial properties.
Uniqueness: 8-Bromoquinolin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively chelate metal ions and its potential as a therapeutic agent make it a valuable compound in scientific research .
Properties
IUPAC Name |
8-bromo-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLALMUWUZUGIGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40973385 | |
Record name | 8-Bromoquinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40973385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57798-00-2 | |
Record name | 8-Bromoquinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40973385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-BROMO-4-HYDROXYQUINOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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